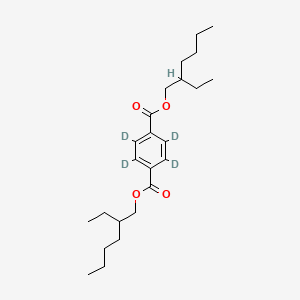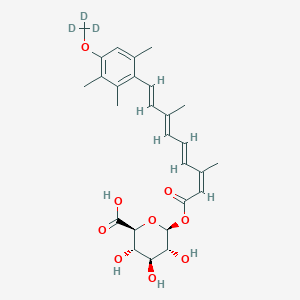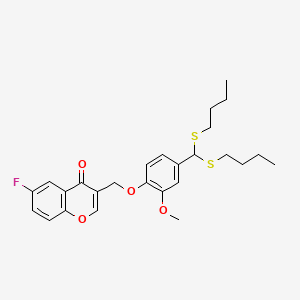
m-PEG15-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG15-NHS ester involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The PEG is first activated by reacting with a carboxylate group, forming an ester linkage with NHS. This reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: m-PEG15-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of the corresponding carboxylic acid and NHS.
Common Reagents and Conditions:
Reagents: Primary amines, water, organic solvents (DMF, DCM)
Conditions: Neutral to slightly basic pH (7-9), room temperature to slightly elevated temperatures.
Major Products:
Amide Bonds: Formed when this compound reacts with primary amines.
Carboxylic Acid: Formed upon hydrolysis of the NHS ester group.
Applications De Recherche Scientifique
Chemistry: m-PEG15-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is crucial for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility, stability, and bioavailability. This modification is particularly useful in the development of biopharmaceuticals .
Medicine: this compound is employed in drug delivery systems to improve the pharmacokinetics and pharmacodynamics of therapeutic agents. By attaching PEG chains to drugs, researchers can increase their circulation time and reduce immunogenicity .
Industry: In the industrial sector, this compound is used in the production of various PEGylated products, including cosmetics and personal care items.
Mécanisme D'action
m-PEG15-NHS ester functions by forming stable amide bonds with primary amines. In the context of PROTACs, it acts as a linker that connects two ligands: one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
m-PEG-NHS ester: Similar to m-PEG15-NHS ester but with different PEG chain lengths.
m-PEG-SCM (succinimidyl carbonate): Another PEG-based linker with a different reactive group.
m-PEG-MAL (maleimide): A PEG-based linker that reacts with thiol groups instead of amines
Uniqueness: this compound is unique due to its specific PEG chain length (15 units), which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between ligands in PROTACs .
Propriétés
Formule moléculaire |
C39H73NO20 |
|---|---|
Poids moléculaire |
876.0 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate |
InChI |
InChI=1S/C39H73NO20/c1-44-7-8-46-11-12-48-15-16-50-19-20-52-23-24-54-27-28-56-31-32-58-35-36-59-34-33-57-30-29-55-26-25-53-22-21-51-18-17-49-14-13-47-10-9-45-6-2-3-39(43)60-40-37(41)4-5-38(40)42/h2-36H2,1H3 |
Clé InChI |
UOBQIBQKURHUNU-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


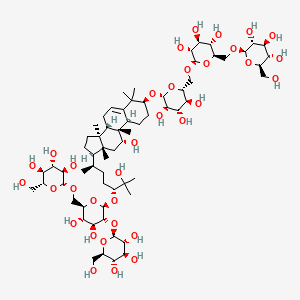
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
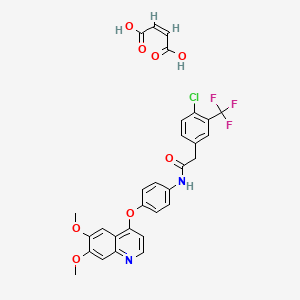
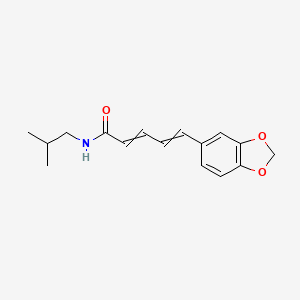
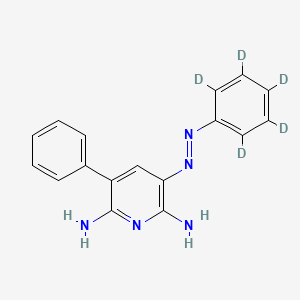
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
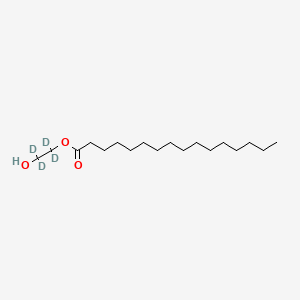

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
